molecular formula C7H12O3 B14612852 Ethyl 3-hydroxypent-2-enoate CAS No. 60223-99-6

Ethyl 3-hydroxypent-2-enoate

Cat. No.: B14612852
CAS No.: 60223-99-6
M. Wt: 144.17 g/mol
InChI Key: HEHPPCHSOURXCD-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxypent-2-enoate is an organic compound with the molecular formula C7H12O3. It is an ester derived from the reaction between ethyl alcohol and 3-hydroxypent-2-enoic acid. This compound is characterized by its α,β-unsaturated ester structure, which makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxypent-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxypent-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or acidic ion-exchange resins may be used to facilitate the esterification reaction. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxypent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxopent-2-enoate.

    Reduction: The double bond in the α,β-unsaturated ester can be reduced to form ethyl 3-hydroxypentanoate.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into a leaving group.

Major Products Formed:

    Oxidation: Ethyl 3-oxopent-2-enoate.

    Reduction: Ethyl 3-hydroxypentanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-hydroxypent-2-enoate has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: this compound is utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxypent-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its α,β-unsaturated ester structure allows it to undergo Michael addition reactions, which are crucial in many biological processes.

Comparison with Similar Compounds

Ethyl 3-hydroxypent-2-enoate can be compared with other similar compounds such as:

    Ethyl acetoacetate: Both compounds have ester functionalities, but ethyl acetoacetate has a keto group instead of a hydroxyl group.

    Mthis compound: This compound is similar but has a methyl group instead of an ethyl group.

    Ethyl 3-oxopent-2-enoate: This is the oxidized form of this compound.

Uniqueness: this compound is unique due to its combination of an α,β-unsaturated ester and a hydroxyl group, which provides it with distinct reactivity and versatility in synthetic applications.

Properties

CAS No.

60223-99-6

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl 3-hydroxypent-2-enoate

InChI

InChI=1S/C7H12O3/c1-3-6(8)5-7(9)10-4-2/h5,8H,3-4H2,1-2H3

InChI Key

HEHPPCHSOURXCD-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)OCC)O

Origin of Product

United States

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